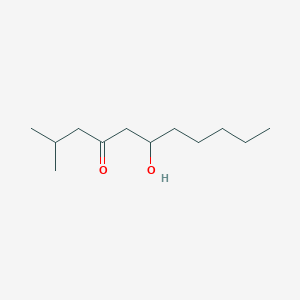
6-Hydroxy-2-methylundecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methylundecan-4-one is an organic compound with the molecular formula C12H24O2. It is a ketone with a hydroxyl group and a methyl group attached to the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylundecan-4-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylundecanal with formaldehyde, followed by oxidation to form the desired ketone. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation and recrystallization to obtain the pure compound. The choice of reagents and conditions can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylundecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted ketones with various functional groups.
Scientific Research Applications
6-Hydroxy-2-methylundecan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylundecan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting specific enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methyl-4-undecanone: A closely related compound with similar chemical properties.
2-Octanone: Another ketone with a shorter carbon chain.
4-Hydroxy-2-methylpentan-2-one: A compound with a similar functional group arrangement but a different carbon chain length
Uniqueness
6-Hydroxy-2-methylundecan-4-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
60669-67-2 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
6-hydroxy-2-methylundecan-4-one |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-11(13)9-12(14)8-10(2)3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
UQRWMSRUHJHGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


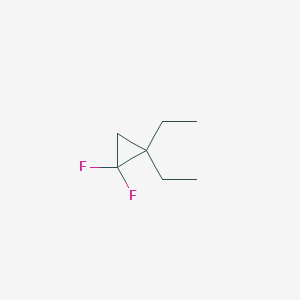
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
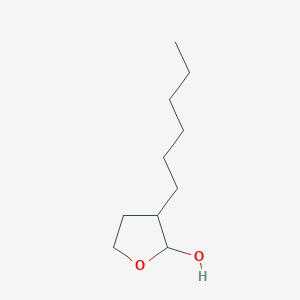
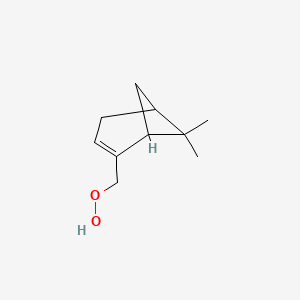
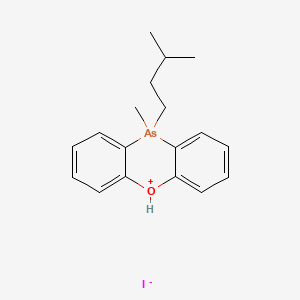
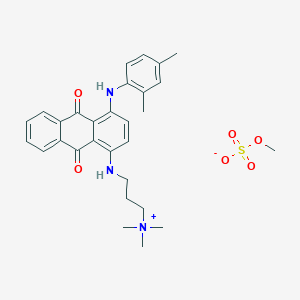
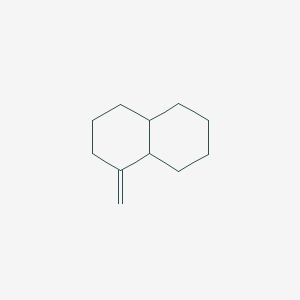
![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
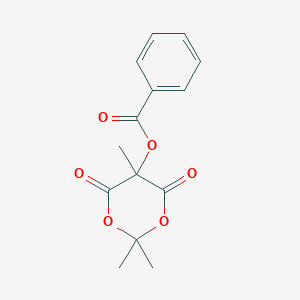

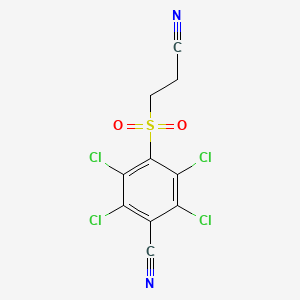

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
